N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide

Antimalarial Parasitology Infectious Disease

Researchers seeking novel antivenom adjuncts or PLA2-mediated inflammation probes often face a scarcity of stable, non-immunoglobulin small molecules. N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide (CAS 508214-60-6) is a distinct, meta-acetamido-phenyl thiosemicarbazide that directly addresses this gap with validated biological activity. - **Target Engagement**: Demonstrates neutralization of Naja naja venom lethality via PLA2 inhibition, offering a unique chemical starting point for small-molecule antivenom therapy. - **SAR Differentiation**: Its specific meta-substitution pattern and acetamide group drive a divergent activity landscape, distinct from common para-substituted analogs in anticancer studies. - **Supply Assurance**: Supplied at a consistent ≥95% purity for reliable R&D use, with global shipping from BenchChem to accelerate your discovery timelines.

Molecular Formula C9H12N4OS
Molecular Weight 224.28
CAS No. 508214-60-6
Cat. No. B2487627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(aminocarbamothioyl)amino]phenyl}acetamide
CAS508214-60-6
Molecular FormulaC9H12N4OS
Molecular Weight224.28
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=S)NN
InChIInChI=1S/C9H12N4OS/c1-6(14)11-7-3-2-4-8(5-7)12-9(15)13-10/h2-5H,10H2,1H3,(H,11,14)(H2,12,13,15)
InChIKeyKZWLXNUCOPPTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide – Thiosemicarbazide Building Block


N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide (CAS 508214-60-6, molecular formula C₉H₁₂N₄OS, molecular weight 224.28) is a thiosemicarbazide derivative characterized by a phenyl ring substituted with an acetamide group and an aminocarbamothioyl moiety . This compound is supplied as a research chemical and building block for further synthetic elaboration, typically at ≥95% purity, and is intended exclusively for laboratory and manufacturing use .

Scaffold Thiosemicarbazide building block for synthetic elaboration and heterocycle construction
Architecture Meta-acetamido-phenyl substitution pattern distinct from common para-substituted analogs
Workflow Supports SAR-driven medicinal chemistry and biological screening campaigns
Context Research-use-only building block; purity context requires batch-specific review

Why N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide Cannot Be Replaced


Substitution of N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide with a generic thiosemicarbazide is not scientifically valid because the specific meta-substitution pattern and the acetamide group directly dictate target engagement and biological outcome. Thiosemicarbazide derivatives exhibit a well-documented structure-activity relationship (SAR) wherein even minor changes—such as the position of substituents on the phenyl ring or the nature of the acyl group—produce significant shifts in antimicrobial [1], anticancer [2], and enzyme inhibitory profiles [3]. The target compound's meta-acetamido-phenyl architecture is distinct from the para-substituted analogs (e.g., 4-(4-acetamidophenyl)thiosemicarbazide) commonly employed in anticancer studies, leading to divergent molecular recognition and activity landscapes.

Target Compound
Meta-acetamido-phenyl thiosemicarbazide
The meta-substitution pattern and acetamide group directly shape molecular recognition, target engagement, and biological outcome in this specific scaffold.
Generic Substitute
Para-substituted thiosemicarbazide analogs
Common 4-substituted analogs may shift antimicrobial, anticancer, and enzyme inhibitory profiles due to documented position-dependent SAR divergence.
Thiosemicarbazide SAR is highly sensitive to substituent position and acyl group identity. Even minor structural changes may produce significant shifts in activity landscapes. Direct substitution without validation may alter experimental outcomes.

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide: Key Differentiators


Antimalarial Activity (P. falciparum)

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide is reported to exhibit antimalarial activity, killing P. falciparum [1]. While direct IC50 data are not publicly available for this compound, the thiosemicarbazide scaffold is a recognized antimalarial pharmacophore. For context, optimized thiosemicarbazide derivatives have demonstrated antiplasmodial IC50 values in the sub-micromolar range (e.g., 0.87 µM against chloroquine-resistant strains) [2]. This compound's activity profile distinguishes it from non-thiosemicarbazide antimalarial building blocks.

Antimalarial activity
Class-level inference
Reported P. falciparum activity in vitro; thiosemicarbazide class IC50 values as low as 0.87 µM against chloroquine-resistant strains reported for optimized leads.
Supports antimalarial screening context
Direct IC50 data not publicly available for this compound; class-level extrapolation only
Antimalarial Parasitology Infectious Disease

Antivenom Activity (Naja naja)

This compound uniquely demonstrates the ability to nullify the lethal effects of Naja naja venom and inhibit phospholipase A2 (PLA2) present in the venom [1]. While no quantitative PLA2 inhibition IC50 is provided for the target compound, the activity is noteworthy because standard antivenom approaches rely on immunoglobulin-based neutralization rather than small-molecule inhibitors. Class-level data for thiosemicarbazide-based PLA2 inhibitors show Ki values ranging from 15–50 µM [2].

Antivenom / PLA2 inhibition
Class-level inference
Reported neutralization of Naja naja venom lethality in mouse model; inhibits venom phospholipase A2 in vitro.
Supports PLA2 inhibition research context
Quantitative PLA2 inhibition Ki data to verify; class-level Ki range 15–50 µM reported for related scaffolds
Antivenom Toxicology Phospholipase A2 Inhibition

Antifungal Activity (Aspergillus niger)

The compound inhibits cilia formation by Aspergillus niger [1], a phenotypic effect distinct from the fungicidal or fungistatic mechanisms of common antifungal agents like amphotericin B (MIC 0.5–2 µg/mL against A. niger) [2] or azoles. This suggests a mode of action potentially targeting fungal morphogenesis rather than cell wall or membrane integrity. While an MIC value for the target compound is not reported, the activity points to a differentiated application in studying fungal development.

Antifungal activity
Class-level inference
Inhibits cilia formation by Aspergillus niger in vitro, suggesting a morphogenesis-targeting mechanism distinct from fungicidal agents.
Supports antifungal morphogenesis research context
Quantitative MIC not reported; amphotericin B MIC 0.5–2 µg/mL against A. niger as contextual reference
Antifungal Mycology Cilia Inhibition

Antipromoter Activity in JB6 Cells

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide prevents transformation of DMBA-treated JB6 cells and inhibits promotion by tetradecanoyl phorbol acetate (TPA) [1]. This chemopreventive profile aligns with class-level data where thiosemicarbazide derivatives suppress tumor promotion with IC50 values as low as 2.3 µM in JB6 transformation assays [2]. Unlike cytotoxic anticancer agents, the compound appears to act at the promotion stage, suggesting a lower toxicity potential.

Antipromoter activity
Class-level inference
Prevents DMBA-induced transformation and inhibits TPA-promoted transformation in JB6 mouse epidermal cells.
Supports tumor-promotion model-response context
Non-cytotoxic pathway research context; direct IC50 for this compound not reported; class-level IC50 ~2.3 µM reported for related derivatives
Chemoprevention Oncology Cell Transformation

Anti-inflammatory Activity (PLA2 Inhibition)

In Swiss Wistar mice, the compound inhibits paw edema formation induced by phospholipase A2 and prevents the release of arachidonate, the precursor for prostaglandin and prostacyclin synthesis [1]. This mechanism is distinct from cyclooxygenase (COX) inhibition employed by NSAIDs like indomethacin (paw edema inhibition ED50 = 2–5 mg/kg) [2]. The lack of reported toxicity or allergenicity [1] further differentiates it from NSAIDs, which carry established gastrointestinal and cardiovascular risks.

Anti-inflammatory activity
Class-level inference
Inhibits PLA2-induced paw edema in Swiss Wistar mice; prevents arachidonate release upstream of prostaglandin synthesis.
Supports PLA2 pathway-response context
Reported low toxicity context requires validation; distinct from COX-inhibitor mechanism
Anti-inflammatory Edema Arachidonic Acid

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide: Research Applications


Antimalarial Lead Optimization

This compound is suitable as a starting point for SAR-driven antimalarial campaigns targeting P. falciparum [1]. Its reported activity, combined with the established antimalarial potential of the thiosemicarbazide scaffold, makes it a viable alternative to 4-substituted analogs that dominate current literature. The meta-acetamido-phenyl motif may confer distinct pharmacokinetic or resistance profile advantages, warranting direct comparative IC50 profiling against chloroquine-resistant strains.

Small-Molecule Antivenom Adjuncts

The compound's unique ability to neutralize Naja naja venom lethality and inhibit venom PLA2 positions it as a rare small-molecule candidate for antivenom adjunct therapy [1]. This application addresses a critical gap in current immunoglobulin-based antivenoms, which are costly, require cold-chain storage, and carry risk of adverse reactions. The compound could serve as a lead for developing orally bioavailable, stable antidotes for snakebite emergencies.

Chemoprevention & Inflammation Research

With demonstrated anticarcinogenic, antipromoter, and anti-inflammatory activities, and reported non-toxicity [1], this compound is ideally suited for long-term in vivo studies of cancer chemoprevention and chronic inflammation. Its upstream PLA2 inhibition mechanism provides a novel pathway for investigating inflammatory diseases without the gastrointestinal and cardiovascular liabilities associated with COX inhibitors. The compound can be used as a tool molecule to dissect the role of PLA2 in disease progression.

Antifungal Morphogenesis Studies

The inhibition of cilia formation in A. niger [1] suggests a specific effect on fungal morphogenesis, a mechanism underexploited by current antifungal drugs. Researchers studying fungal pathogenesis, biofilm formation, or seeking novel antifungal targets can utilize this compound as a chemical probe. It is particularly valuable for high-content screening assays designed to identify compounds that disrupt fungal development without directly killing the organism.

Application
Selection Property
Validation Focus
P. falciparum SAR studies
Meta-acetamido thiosemicarbazide scaffold
Antiplasmodial activity profiling; resistance-strain comparator review
Venom neutralization research
PLA2 inhibition pathway context
Venom lethality assay review; PLA2 enzyme inhibition profiling
Chemoprevention and inflammation models
Tumor-promotion pathway context; PLA2 upstream mechanism
Transformation inhibition endpoint review; arachidonate release monitoring
Fungal morphogenesis research
Fungal development pathway context
Cilia formation assay review; morphogenesis-targeting probe context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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